1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3 |
InChI Key |
QMTMDXWAOIIATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Pyridazine Ring Formation Strategies
The pyridazine moiety serves as the structural backbone for subsequent functionalization. Two primary approaches dominate contemporary synthesis:
1.1.1 Cyclocondensation of 1,4-Diketones
Reaction of 1,4-diketones with hydrazine derivatives under acidic conditions generates dihydropyridazines, which undergo oxidation to yield pyridazines. For target compound synthesis, 3,4-dimethylphenyl groups may be introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling at the diketone stage. For example, 1-(3,4-dimethylphenyl)butane-1,4-dione could cyclize with hydrazine hydrate in ethanol at reflux (78°C) to form 6-(3,4-dimethylphenyl)pyridazine.
1.1.2 [4+2] Cycloaddition Approaches
Diels-Alder reactions between tetrazines and electron-deficient dienophiles offer regioselective pyridazine formation. Computational studies suggest that electron-donating substituents like methyl groups on the dienophile (e.g., 3,4-dimethylstyrene) enhance reaction rates by lowering the LUMO energy of the tetrazine. This method provides direct access to substituted pyridazines but requires stringent anhydrous conditions.
Triazole Annulation Methodologies
Hydrazine-Mediated Cyclization
The criticaltriazolo[4,3-b]pyridazine fusion is achieved through cyclocondensation of pyridazine-hydrazines with orthoesters or nitriles. Patent CN103613594A demonstrates this approach using 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacted with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) at 105°C. Adapting this protocol:
- Intermediate Preparation : 6-(3,4-Dimethylphenyl)pyridazine-3-hydrazine synthesized via nucleophilic substitution of 3-chloro-6-(3,4-dimethylphenyl)pyridazine with hydrazine hydrate in DMF at 120°C for 6 hours.
- Cyclization : React hydrazine intermediate with 2-chloroacetonitrile in POCl₃ under ultrasonic irradiation (40 kHz, 300 W) at 105°C for 3 hours.
- Workup : Quench reaction in ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:EtOAc 7:3) to yield triazolo-pyridazine core.
Table 1 : Optimization of Cyclization Conditions
| Entry | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ | 105 | 3 | 68 |
| 2 | PCl₅ | 110 | 4 | 52 |
| 3 | H₂SO₄ (conc.) | 90 | 6 | 41 |
Ethanamine Sidechain Installation
Nucleophilic Displacement of Halides
Introducing the ethanamine moiety requires precise regiocontrol. A halogen atom at position 3 of the triazole ring serves as the electrophilic center:
- Halogenation : Treat triazolo-pyridazine intermediate with N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm) for 2 hours to yield 3-bromo derivative.
- Amination : React brominated compound with excess ethylamine (5 eq.) in THF at 0°C→25°C over 12 hours.
- Purification : Remove solvents under reduced pressure and recrystallize from ethanol/water (4:1) to obtain final product.
Critical Parameters :
- Temperature control prevents N-alkylation side reactions
- Use of molecular sieves (4Å) enhances amine nucleophilicity
- Stoichiometric KI addition (10 mol%) accelerates SN2 displacement
Reductive Amination Pathway
Alternative route via ketone intermediate:
- Acetylation : Introduce acetyl group at position 3 using acetyl chloride/AlCl₃ in nitrobenzene at 60°C.
- Reduction : Catalytic hydrogenation (H₂, 50 psi) over Raney Ni in methanol converts ketone to amine.
- Selectivity : Competing reduction of pyridazine ring minimized by maintaining pH >9 with NH₄OH.
Process Optimization and Scale-Up
Ultrasonic Irradiation Effects
Comparative studies from CN103613594A demonstrate ultrasound (40 kHz) accelerates cyclization rates by 3.5-fold versus conventional heating. Mechanistic analysis suggests cavitation bubbles enhance mass transfer and reagent activation.
Table 2 : Ultrasonic vs Thermal Activation
| Parameter | Ultrasound | Conventional |
|---|---|---|
| Reaction Time (h) | 3 | 11 |
| Isolated Yield (%) | 72 | 58 |
| Purity (HPLC) | 99.1% | 97.3% |
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Mixed solvent systems optimize yield:
- POCl₃/DCE (1:2 v/v) balances reactivity and temperature control
- Addition of 10 vol% DMF accelerates cyclization without decomposition
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 2.28 (s, 6H, Ar-CH₃)
- δ 3.89 (q, J=6.5 Hz, 2H, CH₂NH₂)
- δ 7.21-7.45 (m, 3H, Ar-H)
- δ 8.07 (s, 1H, Pyridazine-H)
- δ 8.94 (s, 1H, Triazole-H)
HRMS (ESI+) :
Calculated for C₁₅H₁₇N₅ [M+H]⁺: 267.1432
Found: 267.1429
Challenges and Alternative Approaches
Regioselectivity in Triazole Formation
Competingtriazolo vstriazolo isomers addressed through:
- Steric directing groups on pyridazine
- Low-temperature phase-transfer catalysis
- Microwave-assisted dynamic kinetic control
Green Chemistry Considerations
Recent advances propose:
- Replacement of POCl₃ with polymer-supported PPA (polyphosphoric acid)
- Mechanochemical synthesis using ball-milling for solvent-free cyclization
- Biocatalytic amination using transaminases (e.g., ATA-117)
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
